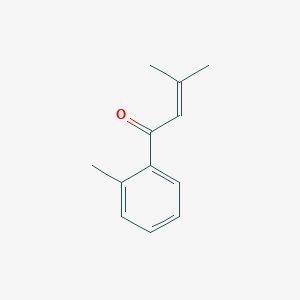
3-Methyl-1-(2-methylphenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-methylphenyl)but-2-en-1-one is an organic compound with the molecular formula C12H14OThis compound is also known by its IUPAC name, this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylphenyl)but-2-en-1-one typically involves the aldol condensation reaction between 2-methylbenzaldehyde and 3-methyl-2-butanone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the enone product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-methylphenyl)but-2-en-1-one undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thioethers
Scientific Research Applications
3-Methyl-1-(2-methylphenyl)but-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-methylphenyl)but-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenylbut-2-en-1-one
- 3-Methyl-1-(4-propan-2-ylphenyl)but-2-en-1-one
- 3-Methyl-1-(5,6,7,8-tetrahydro- 2naphthyl)-but-2-en-1-one
Uniqueness
3-Methyl-1-(2-methylphenyl)but-2-en-1-one is unique due to the presence of a methyl group on both the phenyl ring and the butenone chain. This structural feature imparts distinct chemical and physical properties, such as increased hydrophobicity and altered reactivity compared to similar compounds .
Properties
CAS No. |
602295-87-4 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-methyl-1-(2-methylphenyl)but-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-9(2)8-12(13)11-7-5-4-6-10(11)3/h4-8H,1-3H3 |
InChI Key |
WMEWTSLXKFECOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















